![molecular formula C11H21NO4 B13195553 2-[(Boc)(ethyl)amino]butyric Acid](/img/structure/B13195553.png)
2-[(Boc)(ethyl)amino]butyric Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((TERT-BUTOXY)CARBONYLAMINO)BUTANOICACID is a compound that features a tert-butyloxycarbonyl (BOC) protecting group. This protecting group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical processes. The compound is often utilized in the synthesis of peptides and other complex molecules due to its stability and ease of removal under acidic conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((TERT-BUTOXY)CARBONYLAMINO)BUTANOICACID typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine as the base . The reaction conditions can vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-((TERT-BUTOXY)CARBONYLAMINO)BUTANOICACID undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the BOC group using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the BOC group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products
The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-((TERT-BUTOXY)CARBONYLAMINO)BUTANOICACID has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of peptides and other complex molecules.
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Utilized in drug development and the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2-((TERT-BUTOXY)CARBONYLAMINO)BUTANOICACID primarily involves the protection of amines through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthesis. The BOC group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(TERT-BUTOXY)CARBONYL]AMINOETHYL 4-METHYLBENZENESULFONATE: Another compound featuring the BOC protecting group, used in similar applications.
2-[(TERT-BUTOXY)CARBONYL]AMINOETHOXYETHANOL: A related compound used in organic synthesis and peptide chemistry.
Uniqueness
2-((TERT-BUTOXY)CARBONYLAMINO)BUTANOICACID is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of sensitive molecules where other protecting groups might fail .
Eigenschaften
Molekularformel |
C11H21NO4 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-6-8(9(13)14)12(7-2)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14) |
InChI-Schlüssel |
FVQOCTDWLBVBIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)O)N(CC)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


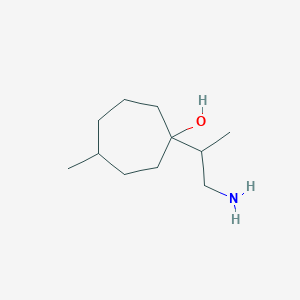
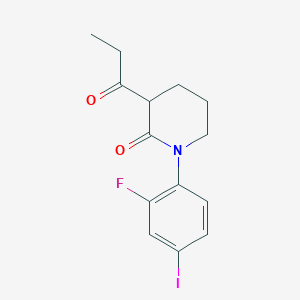


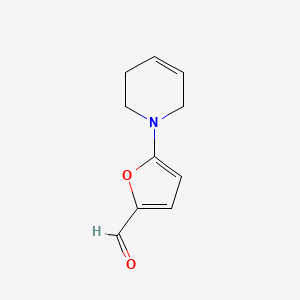
![2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13195503.png)
![(([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene](/img/structure/B13195508.png)
![2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile](/img/structure/B13195509.png)
![Spiro[3.4]octane-5-sulfonyl chloride](/img/structure/B13195515.png)
![tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate](/img/structure/B13195528.png)
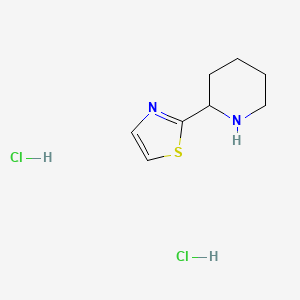
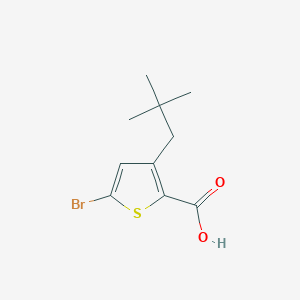
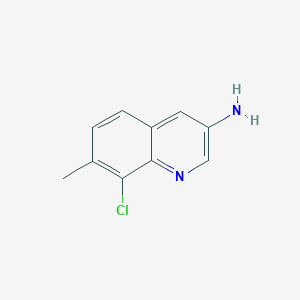
![2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane](/img/structure/B13195545.png)
